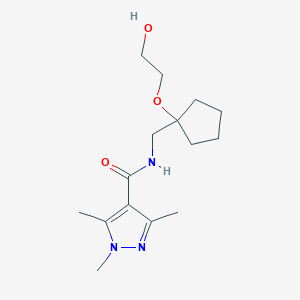
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H25N3O3 and its molecular weight is 295.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H25N3O3
- Molecular Weight : 295.38 g/mol
- CAS Number : 2176124-50-6
1. Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
Pyrazole derivatives have demonstrated notable antimicrobial properties. In vitro studies have shown that related compounds effectively inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 25.1 µM against methicillin-resistant S. aureus .
3. Cytotoxic Effects
Some studies have explored the cytotoxicity of pyrazole derivatives against cancer cell lines. Compounds similar to this compound have been assessed for their ability to induce apoptosis in cancer cells, showing promising results in reducing cell viability .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase Enzymes : Many pyrazole derivatives act as selective inhibitors of COX enzymes (COX-1 and COX-2), contributing to their anti-inflammatory effects.
- Modulation of Cytokine Production : These compounds can downregulate the production of inflammatory cytokines through various signaling pathways.
Case Study 1: Anti-inflammatory Activity
In a study conducted on a series of pyrazole derivatives, one compound demonstrated significant anti-inflammatory activity in a carrageenan-induced edema model in rats. It achieved an edema inhibition percentage comparable to indomethacin, a well-known anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of pyrazole derivatives against Candida species. The results indicated that certain compounds had effective antifungal activity with MIC values significantly lower than those for standard antifungal agents .
Summary Table of Biological Activities
特性
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-11-13(12(2)18(3)17-11)14(20)16-10-15(21-9-8-19)6-4-5-7-15/h19H,4-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJIHFNMHJEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














